molecular formula C14H13NO3 B5211806 Ethyl 6-(3-hydroxyphenyl)pyridine-3-carboxylate

Ethyl 6-(3-hydroxyphenyl)pyridine-3-carboxylate

Cat. No.: B5211806
M. Wt: 243.26 g/mol
InChI Key: CKAPDAXWVPTULZ-UHFFFAOYSA-N
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Description

Ethyl 6-(3-hydroxyphenyl)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates This compound features a pyridine ring substituted with an ethyl ester group at the 3-position and a hydroxyphenyl group at the 6-position

Properties

IUPAC Name

ethyl 6-(3-hydroxyphenyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)11-6-7-13(15-9-11)10-4-3-5-12(16)8-10/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAPDAXWVPTULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3-hydroxyphenyl)pyridine-3-carboxylate typically involves the reaction of 3-hydroxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine attacks the carbonyl carbon of the ethyl chloroformate, forming the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-hydroxyphenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of 6-(3-oxophenyl)pyridine-3-carboxylate.

    Reduction: Formation of 6-(3-hydroxyphenyl)pyridine-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 6-(3-hydroxyphenyl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-hydroxyphenyl)pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(4-hydroxyphenyl)pyridine-3-carboxylate
  • Ethyl 6-(2-hydroxyphenyl)pyridine-3-carboxylate
  • Methyl 6-(3-hydroxyphenyl)pyridine-3-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

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